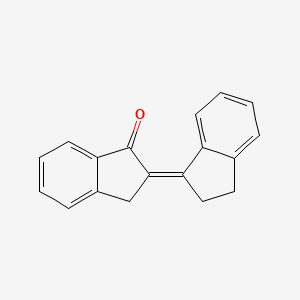

2-Indanylidene-1-indanone

Description

Significance of Indanone Scaffolds in Organic Chemistry

Indanone scaffolds, which feature a benzene (B151609) ring fused to a five-membered ring containing a ketone group, are considered privileged structures in medicinal chemistry. researchgate.netacs.orgnih.gov This is due to their prevalence in a variety of natural products and pharmacologically active compounds. researchgate.netnih.gov The inherent reactivity and structural features of the indanone core make it a versatile building block for the synthesis of more complex molecules, including fused and spirocyclic frameworks. nih.govsmolecule.comresearchgate.net

The applications of indanone derivatives are diverse, ranging from their use as intermediates in the synthesis of medicinally important molecules to their role in the development of organic functional materials. researchgate.netnih.gov For instance, the well-known drug Donepezil, used for the treatment of Alzheimer's disease, is an acetylcholinesterase inhibitor derived from a 2-substituted-1-indanone. researchgate.netacs.org Furthermore, various indanone derivatives have been investigated for their potential anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai Their unique electronic properties also make them candidates for applications in material science, such as in the development of dyes and organic light-emitting diodes (OLEDs). nih.gov

The synthesis of these scaffolds has been a subject of extensive research, with numerous methods developed for their construction and modification. nih.govresearchgate.netrsc.org These methods often focus on creating stereoselective pathways to produce specific isomers of fused and spirocyclic indanone frameworks, highlighting the importance of this structural motif in modern organic synthesis. researchgate.net

Overview of 2-Indanylidene-1-indanone as a Research Target

2-Indanylidene-1-indanone, with the chemical formula C₁₈H₁₄O, is a specific indanone derivative that has garnered attention in the research community. smolecule.comnih.gov Its structure consists of a 1-indanone (B140024) core linked to a 2-indanylidene moiety through an exocyclic double bond. This conjugated system contributes to its unique chemical reactivity and potential for various applications.

The synthesis of 2-Indanylidene-1-indanone and its derivatives can be achieved through several routes, a common one being the acid-catalyzed aldol (B89426) condensation between a substituted benzaldehyde (B42025) and a 1-indanone precursor. Another reported method involves a lithium diisopropylamide (LDA)-mediated reaction of 1-indanone. The compound can also undergo dimerization reactions, leading to the formation of spirodimers under basic conditions. acs.orgnih.govacs.orgcdnsciencepub.com

Research into 2-Indanylidene-1-indanone has explored its utility as an intermediate in the construction of more complex carbocyclic and heterocyclic frameworks. smolecule.com Its electrophilic nature allows it to participate in various chemical transformations, including oxidation, reduction, and substitution reactions. The study of its derivatives has also been a focus, with investigations into their potential as UV absorbers and their semiconductor properties. researchgate.net

Below is a table summarizing some of the key properties of 2-Indanylidene-1-indanone:

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄O | nih.govnih.govchemspider.com |

| Molecular Weight | 246.31 g/mol | keyorganics.net |

| IUPAC Name | (2Z)-2-(2,3-dihydroinden-1-ylidene)-3H-inden-1-one | |

| CAS Number | 5706-06-9 | keyorganics.net |

The ongoing investigation into 2-Indanylidene-1-indanone and its related structures underscores the continued importance of indanone scaffolds in the advancement of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-(2,3-dihydroinden-1-ylidene)-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O/c19-18-15-8-4-2-6-13(15)11-17(18)16-10-9-12-5-1-3-7-14(12)16/h1-8H,9-11H2/b17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGCNJMFHOCJEH-MSUUIHNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C2CC3=CC=CC=C3C2=O)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C/2\CC3=CC=CC=C3C2=O)/C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms in 2 Indanylidene 1 Indanone Formation and Transformation

Mechanistic Insights into Condensation Reactions (e.g., Aldol (B89426), Claisen-Schmidt)

The formation of the exocyclic double bond in 2-indanylidene-1-indanone is frequently achieved through condensation reactions, most notably the Aldol and Claisen-Schmidt condensations. These reactions are pivotal for creating the carbon-carbon bond that links the indanone and indanylidene moieties.

The Aldol condensation is a cornerstone reaction for this transformation. The mechanism, typically proceeding under basic or acidic catalysis, involves the formation of an enolate ion from 1-indanone (B140024). This enolate then acts as a nucleophile, attacking the carbonyl carbon of another 1-indanone molecule (in a self-condensation) or a different aldehyde or ketone (in a crossed-condensation). smolecule.com The initial product is a β-hydroxy ketone, which readily undergoes dehydration to yield the α,β-unsaturated ketone, 2-indanylidene-1-indanone. masterorganicchemistry.com The key steps in a base-catalyzed aldol condensation are:

Enolate Formation: A base, such as hydroxide (B78521), abstracts an α-proton from 1-indanone to form a resonance-stabilized enolate. medium.comlibretexts.org

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second carbonyl-containing molecule. medium.comlibretexts.org

Protonation: The resulting alkoxide is protonated, often by water, to form the aldol addition product. medium.comlibretexts.org

Dehydration: Under the reaction conditions, especially with heating, a molecule of water is eliminated to form the conjugated system of 2-indanylidene-1-indanone. medium.comlibretexts.org

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation where an enolizable ketone (like 1-indanone) reacts with a non-enolizable aromatic aldehyde (like benzaldehyde) in the presence of a base catalyst. beilstein-journals.orgresearchgate.net This method is particularly useful for synthesizing 2-benzylidene-1-indanone (B110557) derivatives. beilstein-journals.org The reaction proceeds via the formation of an enolate from 1-indanone, which then attacks the aldehyde carbonyl. academicjournals.org Subsequent dehydration leads to the formation of the α,β-unsaturated ketone. academicjournals.org

| Reaction | Reactants | Catalyst | Key Intermediate | Product |

|---|---|---|---|---|

| Aldol Self-Condensation | 1-Indanone (2 equivalents) | Base (e.g., NaOH) or Acid (e.g., p-TsOH) | Enolate of 1-indanone | 2-(1-Indanylidene)-1-indanone |

| Claisen-Schmidt Condensation | 1-Indanone and Benzaldehyde (B42025) | Base (e.g., NaOH, KOH) | Enolate of 1-indanone | 2-Benzylidene-1-indanone |

Catalytic Reaction Mechanisms in Indanone Synthesis (e.g., Palladium, Nickel, Rhodium)

Transition-metal catalysis offers powerful and versatile methods for the synthesis of indanone scaffolds, including precursors to 2-indanylidene-1-indanone. Palladium, nickel, and rhodium catalysts are particularly prominent in these synthetic strategies.

Palladium-catalyzed reactions often involve carbonylative cyclization or C-H activation pathways. For instance, unsaturated aryl iodides can undergo palladium-catalyzed carbonylative cyclization to produce indanones in good to excellent yields. organic-chemistry.org A proposed mechanism for a palladium-catalyzed tandem reaction involves the coordination of the palladium(II) catalyst to an alkyne, followed by a 5-exo-dig cyclization. researchgate.net Subsequent nucleophilic attack, concerted metalation-deprotonation (CMD), and rearrangement steps lead to the final indanone product. researchgate.net In some cases, palladium can catalyze the formation of a siloxycarbene-palladium intermediate from acylsilanes, which can then undergo cycloaddition reactions. researchgate.net

Nickel-catalyzed reactions have emerged as an efficient means to construct indanone derivatives. One notable method is the nickel-catalyzed intramolecular alkene hydroacylation, which allows for the synthesis of a wide range of indanones. rsc.orgrsc.org This approach is valued for its good functional group tolerance. rsc.orgrsc.org Another nickel-catalyzed domino reductive cyclization of alkynes and o-bromoaryl aldehydes provides access to indanones through an indenol intermediate followed by a hydrogen autotransfer. dicp.ac.cn

Rhodium-catalyzed synthesis of indanones can proceed through various mechanisms, including C-H activation. rsc.orgrsc.org For example, Rh(III)-catalyzed C-H activation of N-methoxybenzamides and their subsequent reaction with β-trifluoromethyl-α,β-unsaturated ketones provides a direct route to trifluoromethyl-substituted indanones. rsc.orgrsc.org The mechanism involves N-H deprotonation, C-H activation, insertion of the unsaturated ketone into the Rh-C bond, and a series of condensation and retro-condensation steps. rsc.orgrsc.org Rhodium catalysts are also employed in the carbonylative arylation of alkynes with arylboroxines under a carbon monoxide atmosphere to yield indanones. iyte.edu.tr

| Catalyst | Reaction Type | Starting Materials | Key Mechanistic Steps |

|---|---|---|---|

| Palladium | Carbonylative Cyclization | Unsaturated aryl iodides | Oxidative addition, CO insertion, reductive elimination organic-chemistry.org |

| Nickel | Intramolecular Hydroacylation | Alkenyl methyl esters | C(acyl)-O activation, alkene insertion rsc.orgrsc.org |

| Rhodium | C-H Activation/Annulation | N-methoxybenzamides and α,β-unsaturated ketones | C-H activation, insertion, condensation rsc.orgrsc.org |

Electrophilic and Nucleophilic Pathways in Indanylidene Systems

The conjugated system of 2-indanylidene-1-indanone, featuring an electron-withdrawing carbonyl group and an exocyclic double bond, dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic additions typically target the electron-rich carbon-carbon double bond. The reaction of the double bond with an electrophile (E+) leads to the formation of a carbocation intermediate. lasalle.edu This carbocation is stabilized by resonance with the adjacent aromatic ring. Subsequent attack by a nucleophile (Nu-) completes the addition reaction. lasalle.edu The aromatic rings of the indanone system can also undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. smolecule.com

Nucleophilic pathways are also prominent in the chemistry of 2-indanylidene-1-indanone. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. More significantly, the β-carbon of the α,β-unsaturated ketone system is a prime site for nucleophilic conjugate addition (Michael addition). The presence of the indanone moiety makes the compound reactive towards nucleophiles, which can lead to the formation of new chemical entities through covalent bond formation. For example, the reaction of 2-arylidene-1-indanones with certain nucleophiles can lead to the formation of polycyclic compounds through cycloaddition mechanisms. smolecule.comrsc.org

Transition State Analysis via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms involved in the formation and transformation of indanone systems. These studies provide detailed insights into transition state geometries, activation energies, and reaction pathways that are often difficult to obtain experimentally.

For instance, DFT calculations have been employed to study the mechanism of the Rh(III)-catalyzed synthesis of indanones from N-methoxybenzamides. rsc.orgrsc.org These studies have shown that the reaction proceeds through a series of steps including C-H activation and condensation, and have helped to explain the formation of different products under varying conditions. rsc.orgrsc.org Computational analysis has also been used to investigate the aldol cyclotrimerization of 1-indanone, revealing that the transition states of the C-C bond-forming steps are the highest in energy. researchgate.net

In the context of palladium-catalyzed reactions, DFT studies have been used to understand the cyclization of ortho-electron-deficient alkynyl-substituted aryl aldehydes with indoles to form indole-substituted indanones. researchgate.net These calculations detailed the energy profiles of the catalytic cycle, including steps like alkynyl coordination, 5-exo-dig cyclization, and nucleophilic attack. researchgate.net

Furthermore, computational methods have been used to investigate the properties of 2-indanylidene-1-indanone itself. DFT calculations have been used to optimize the structure of indanone compounds and to study the effects of solvent environments on their optical properties. nih.gov

| Reaction/System Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Rh(III)-catalyzed indanone synthesis | DFT | Elucidation of C-H activation, insertion, and condensation steps. | rsc.orgrsc.org |

| Aldol cyclotrimerization of 1-indanone | DFT with polarizable continuum model | Identified the highest energy transition states in the C-C bond formation. | researchgate.net |

| Pd-catalyzed synthesis of indole-substituted indanones | DFT | Detailed the energy profile of the catalytic cycle. | researchgate.net |

| Optical properties of 1-indanone compounds | DFT and spectroscopic techniques | Investigated solvent effects on linear and nonlinear optical behavior. | nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 Indanylidene 1 Indanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Indanylidene-1-indanone. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed map of the molecular framework.

In the ¹H NMR spectrum of indanone derivatives, aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.2 and 7.8 ppm. researchgate.net The specific chemical shifts and coupling patterns of these protons are diagnostic for the substitution pattern on the benzene (B151609) rings. The aliphatic protons of the indane moieties present signals at distinct chemical shifts. For instance, in related indanone structures, the methylene (B1212753) protons (-CH₂-) can appear as complex multiplets. usm.my

The ¹³C NMR spectrum complements the proton data by providing the chemical shift for each unique carbon atom. For the indanone skeleton, the carbonyl carbon (C=O) is particularly characteristic, resonating significantly downfield. Aromatic carbons typically resonate in the δ 123-148 ppm range. researchgate.net

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity. COSY experiments reveal proton-proton couplings, helping to trace the spin systems within the molecule. researchgate.net HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which is critical for assigning quaternary carbons and piecing together the entire molecular structure. tamu.edu For differentiating between E and Z isomers, which may have very similar standard NMR spectra, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to detect through-space proximity between specific protons.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Indanone Derivatives Note: Specific values for 2-Indanylidene-1-indanone may vary based on solvent and experimental conditions. Data is generalized from related structures.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons (Ar-H) | 7.2 - 7.8 (m) | 123 - 148 |

| Aliphatic Protons (-CH₂-) | 2.6 - 4.2 (m) | 30 - 40 |

| Carbonyl Carbon (C=O) | N/A | >190 |

| Vinylic Proton (=CH) | 5.5 - 7.6 (s) | 120 - 140 |

Mass Spectrometry (ESI-MS/MS) for Fragmentation Pathway Elucidation and Isomer Differentiation

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful technique for determining the molecular weight and probing the structure of 2-Indanylidene-1-indanone and its derivatives. In positive ion mode, the compound readily forms a protonated molecule [M+H]⁺. For the parent compound (C₁₈H₁₄O), this corresponds to a mass-to-charge ratio (m/z) of 246.1. nih.gov

Collision-Induced Dissociation (CID) of the precursor ion in MS/MS experiments generates a characteristic fragmentation pattern that serves as a structural fingerprint. Studies on analogous 2-arylidene-1-indanone derivatives reveal common fragmentation pathways that are highly informative. nih.gov

A key fragmentation process involves a retro-aldol reaction, which cleaves the bond between the two indanone moieties, allowing for the identification of substituents on each ring system. nih.gov The presence of different substituents (e.g., electron-donating or -withdrawing groups) on the aromatic rings influences the fragmentation pathways, often leading to unique product ions that can be used for unequivocal identification. nih.gov For example, the loss of specific neutral molecules can pinpoint the location of functional groups.

Furthermore, ESI-MS/MS can be instrumental in differentiating between isomers. Isomers with substituents at different positions (e.g., ortho vs. para) on the aromatic rings often exhibit distinct fragmentation patterns or differences in the relative abundances of their product ions, enabling their differentiation. nih.gov The fragmentation pathways can be systematically analyzed to confirm the identity and purity of synthesized compounds, which is crucial in various stages of research and development. nih.gov

Table 2: Common Fragmentation Pathways in ESI-MS/MS of Arylidene-Indanone Analogs

| Precursor Ion | Fragmentation Process | Resulting Product Ion/Neutral Loss | Structural Significance |

| [M+H]⁺ | Retro-Aldol Cleavage | Product ions corresponding to each indanone fragment | Identifies substituents on either Ring A or Ring B |

| [M+H]⁺ | Neutral Loss | Loss of small molecules (e.g., H₂O, CO) | Indicates presence of specific functional groups |

| [M+H]⁺ | Substituent-driven fragmentation | Loss of ortho-substituent plus a hydrogen atom | Can lead to stable cyclic product ions, characteristic of substituent position nih.gov |

X-ray Crystallography for Solid-State Structural Determination

For derivatives of 2-Indanylidene-1-indanone, single-crystal X-ray diffraction analysis reveals critical structural parameters. researchgate.net Analysis of related structures shows that the indanone ring system is nearly planar. researchgate.net The technique provides exact bond lengths, bond angles, and torsion angles, offering a detailed geometric portrait of the molecule. For example, in a related derivative, 2-(diphenylmethylidene)-2,3-dihydro-1H-inden-1-one, the double bond length was found to be 1.362(4) Å and the carbonyl bond (C=O) length was 1.231(3) Å. researchgate.net

This detailed structural information is vital for understanding intermolecular interactions in the crystal lattice, such as C-H···π or π-π stacking interactions, which can influence the material's physical properties. researchgate.net While obtaining high-quality single crystals suitable for diffraction can be challenging, the resulting data is unparalleled in its detail and accuracy for confirming the proposed structure. anton-paar.comscispace.com

Table 3: Key Structural Parameters Obtained from X-ray Crystallography of an Indanone Derivative Data from a related structure, 2-(diphenylmethylidene)-2,3-dihydro-1H-inden-1-one, for illustrative purposes. researchgate.net

| Parameter | Description | Typical Value (from derivative) |

| Bond Length (C=C) | Length of the exocyclic double bond | 1.362 (4) Å |

| Bond Length (C=O) | Length of the carbonyl bond | 1.231 (3) Å |

| Dihedral Angle | Angle between the fused rings of the indanone system | 5.13 (14)° |

| Molecular Packing | Interactions stabilizing the crystal structure | Weak C-H···π and π-π interactions |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting in Research Contexts

FTIR Spectroscopy: The FTIR spectrum of 2-Indanylidene-1-indanone is dominated by a strong absorption band corresponding to the stretching vibration of the α,β-unsaturated ketone (C=O) group. This band typically appears in the region of 1680–1700 cm⁻¹. usm.my The conjugation with the double bond and the aromatic ring lowers the frequency compared to a simple saturated ketone. Other characteristic bands include C=C stretching from the aromatic rings and the exocyclic double bond (around 1520–1625 cm⁻¹), and C-H stretching from the aromatic (Csp²-H) and aliphatic (Csp³-H) parts of the molecule, typically above and below 3000 cm⁻¹, respectively. usm.my FTIR spectra are routinely used to monitor the progress of synthesis and to confirm the presence of the key indanone functional group. acs.orgtubitak.gov.tr

Raman Spectroscopy: Raman spectroscopy also probes the vibrational modes of the molecule. horiba.com A key advantage is that aqueous solutions can be analyzed with minimal interference. horiba.com For molecules like 2-Indanylidene-1-indanone, the symmetric vibrations of the non-polar bonds, such as the C=C bonds of the aromatic rings, often give rise to strong Raman signals. The technique is sensitive to the molecular framework and can provide information on crystalline phase and polymorphism. horiba.com The combination of FTIR and Raman spectra provides a comprehensive vibrational profile that is unique to the compound's structure.

Table 4: Characteristic Vibrational Frequencies for Indanone-Based Compounds

| Functional Group / Vibration | Typical FTIR Wavenumber (cm⁻¹) usm.my | Raman Activity |

| C=O Stretch (α,β-unsaturated ketone) | 1680 - 1700 (Strong) | Medium |

| C=C Stretch (Aromatic & Vinylic) | 1520 - 1625 (Medium) | Strong |

| Csp²-H Stretch (Aromatic) | ~3045 (Medium) | Medium |

| Csp³-H Stretch (Aliphatic) | 2930 - 2980 (Medium) | Medium |

Computational Chemistry and Theoretical Investigations of 2 Indanylidene 1 Indanone Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the ground and excited electronic state properties of indanylidene systems. These methods allow for the characterization of potential energy surfaces, which are crucial for understanding reaction pathways and predicting photochemical outcomes.

Time-Dependent Density Functional Theory (TDDFT) has proven to be a powerful tool for studying the photoisomerization dynamics of large systems related to 2-indanylidene-1-indanone. rsc.org For instance, on-the-fly trajectory surface hopping molecular dynamics simulations using the TD-B3LYP/6-31G* level of theory have been successfully employed to model the E-to-Z and Z-to-E photoisomerization processes. rsc.org

These simulations provide accurate calculations for the conical intersections between the first excited state (S₁) and the ground state (S₀), which are critical for understanding the reaction mechanism. rsc.org Theoretical predictions of key photophysical parameters often show good agreement with experimental observations. While TDDFT yields potential-energy functions that are generally smooth and free of the artifacts sometimes seen with other methods, it can systematically overestimate transition energies for absorption and emission. psu.edu

Table 1: Comparison of Simulated (TD-B3LYP/6-31G) and Experimental Photochemical Data for a Model Indanylidene System*

| Isomerization | Parameter | Simulated Value | Experimental Value |

| E-to-Z | Quantum Yield | 0.23 | 0.25 |

| Lifetime (fs) | 620 fs | 480 fs | |

| Z-to-E | Quantum Yield | 0.15 | 0.24 |

| Lifetime (fs) | 600 fs | 430 fs | |

| Data sourced from a study on the related dMe-OMe-NAIP system. rsc.org |

For a more rigorous analysis of the complex electronic structure of excited states, multiconfigurational ab initio methods are employed. The Complete Active Space Self-Consistent Field (CASSCF) method, followed by N-electron valence state second-order perturbation theory (CASPT2), is a widely used and reliable approach for these systems. researchgate.netscispace.com The standard protocol, often denoted as CASPT2//CASSCF, involves optimizing the molecular geometries with CASSCF and then calculating more accurate single-point energies with CASPT2. mdpi.com

This high-level computational approach has been instrumental in studying biomimetic photoswitches based on the indanylidene-pyrroline (IP) skeleton. researchgate.net Calculations at the CASPT2/CASSCF level reveal that the excited state potential energy surface is barrierless along the torsional coordinate of the central double bond, leading to extremely rapid isomerization. researchgate.net This method has been shown to reproduce experimental absorption and fluorescence maxima with high accuracy, typically within a few kcal/mol. scispace.com While CASPT2 yields highly accurate transition energies, the potential energy functions can sometimes exhibit minor artifacts or kinks that reflect the inherent limitations of the underlying CASSCF reference. psu.edu

Molecular Dynamics Simulations and Excited State Dynamics Modeling

Molecular dynamics simulations build upon quantum chemical calculations to model the time-evolution of the molecular system following photoexcitation. This approach provides direct insight into the specific pathways and dynamic events that occur on femtosecond timescales.

The photoisomerization of indanylidene-based systems is an ultrafast process governed by the topology of the excited state potential energy surface. researchgate.net Upon absorption of a photon, the molecule is promoted to the S₁ state. From there, the isomerization pathway proceeds uphill in energy toward a conical intersection (CI) zone, which is a region where the S₁ and S₀ potential energy surfaces become degenerate. rsc.orgnih.gov After reaching the CI, the molecule rapidly decays back to the ground state, completing the isomerization in a downhill fashion to the product zone. rsc.org

For indanylidene-pyrroline systems, the crucial CI is located at a torsion angle of approximately 90 degrees around the central double bond. researchgate.net Simulations have identified different types of conical intersections that determine the outcome of the photoreaction. A "rotation type" CI is primarily responsible for the reactive E/Z isomerization, while other CIs located closer to the initial E and Z configurations can lead to nonreactive deactivation back to the starting isomer. rsc.org

A remarkable feature of some biomimetic molecular switches, such as those based on the N-alkylated indanylidene-pyrroline (NAIP) structure, is their ability to undergo photoisomerization with coherent dynamics, mimicking the function of retinal in rhodopsin. researchgate.net This means that during the ultrafast photoreaction, vibrational coherence is maintained from the reactant's excited state all the way to the photoproduct's ground state. researchgate.net

This coherent motion involves the channeling of a significant amount of the absorbed light energy into a few specific vibrational modes, which drives the isomerization process efficiently. researchgate.net The direct observation of these dynamics is the appearance of vibrational wavepackets in spectroscopic measurements. researchgate.net The efficiency and speed of this process are dependent on chemical substitutions on the indanone moiety.

Table 2: Experimental Photochemical Properties of Substituted Indanone Systems

| System | Isomerization Time | Quantum Yield |

| Indanylidene-Pyrroline Derivatives | 0.2 - 0.5 ps | 0.20 - 0.35 |

| Data reflects the range of values observed for various substitutions on the indanone moiety. researchgate.net |

While detailed quantum calculations provide quantitative data, simpler theoretical frameworks like the Hückel model can offer a powerful and intuitive understanding of the electronic structure and excited-state dynamics of complex chromophores. nih.gov This approach has been used to describe the excited states of chromophores that share structural motifs with indanylidene systems. nih.govnih.gov

In this model, the excited states of the chromophore are described as a linear combination of the π* molecular orbitals of its constituent fragments. nih.govnih.gov This treatment helps to rationalize the character of the S₁ state (e.g., its charge-transfer nature) and provides insight into how the excited state energy levels can be manipulated through chemical modifications. nih.govrsc.org By understanding the contribution of different Hückel-aromatic units to the excited state, it becomes possible to rationally design new chromophores with tailored photophysical properties. rsc.org This qualitative model serves as a valuable guide for interpreting the results of more complex quantum chemical calculations and for designing new molecular systems. nih.govrsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or physicochemical properties of compounds with their macroscopic properties. nih.govresearchgate.net These models are founded on the principle that variations in the molecular structure of a compound are reflected in its observable properties. researchgate.net For 2-Indanylidene-1-indanone and its derivatives, QSPR modeling can be employed to predict a range of characteristics, from physicochemical properties to biological activities.

The development of a robust QSPR model involves several key stages. nih.gov Initially, a reliable dataset of molecules with well-defined structures and experimentally measured properties of interest is required. researchgate.net This data is then curated and used to compute a large number of molecular descriptors, which are numerical representations of the chemical information encoded within the molecular structure. researchgate.net These descriptors can range from simple constitutional indices to more complex 3D and quantum-chemical parameters.

Statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are then utilized to establish a mathematical relationship between the calculated descriptors and the observed property. researchgate.netjournaljerr.com The goal is to create a model that is not only capable of accurately reproducing the experimental data but also possesses predictive power for new, untested compounds. nih.gov Validation of the model is a critical step, often involving internal validation techniques like cross-validation and external validation with an independent test set of compounds. plos.org

In the context of 2-Indanylidene-1-indanone systems, QSPR studies can provide valuable insights. For instance, by modeling the relationship between structural features and anticancer activity, it is possible to identify key molecular fragments or properties that contribute to the desired biological effect. dergipark.org.tr Such models can guide the rational design of new derivatives with enhanced potency. Quantum chemical parameters, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), energy gap, and various reactivity indices, have been successfully used as descriptors in QSPR models for similar chalcone-like structures. dergipark.org.tr

The table below illustrates a hypothetical QSPR study on a series of 2-Indanylidene-1-indanone derivatives, predicting a specific biological activity.

| Derivative | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) | Key Descriptor 1 (e.g., LogP) | Key Descriptor 2 (e.g., HOMO Energy) |

| Compound A | 10.5 | 10.2 | 3.1 | -6.2 eV |

| Compound B | 8.2 | 8.5 | 3.5 | -6.0 eV |

| Compound C | 15.1 | 14.8 | 2.8 | -6.5 eV |

| Compound D | 5.7 | 6.1 | 4.0 | -5.8 eV |

Machine Learning Approaches in Predicting Spectroscopic and Reactivity Profiles

Machine learning (ML) has emerged as a powerful tool in chemistry for predicting a wide array of molecular properties, including spectroscopic features and chemical reactivity. ijnc.iraimlic.com These data-driven approaches can often bypass the need for computationally expensive quantum mechanical calculations, offering a significant speed advantage while maintaining a high degree of accuracy. researchgate.netnih.gov

For 2-Indanylidene-1-indanone and its analogs, ML models can be trained to predict various spectroscopic data. For example, by training on a large dataset of calculated or experimental infrared (IR) spectra, an ML model can learn the complex relationship between molecular structure and vibrational frequencies. researchgate.netnih.gov This allows for the rapid prediction of the IR spectrum for a novel derivative, aiding in its identification and characterization. nih.gov Similarly, ML can be applied to predict other spectroscopic properties, such as UV-Vis absorption maxima, by learning from datasets of time-dependent density functional theory (TDDFT) calculations. researchgate.netarxiv.org

In the realm of chemical reactivity, ML models can predict the outcomes of chemical reactions, identify reactive sites within a molecule, and even suggest reaction pathways. nih.goviitb.ac.in For 2-Indanylidene-1-indanone, an ML model could be trained to predict its behavior in various chemical transformations, such as oxidation, reduction, or substitution reactions. This predictive capability can accelerate the discovery of new synthetic routes and the design of novel compounds with desired reactivity profiles. arxiv.org

The development of such ML models typically involves representing the molecular structure in a machine-readable format, such as a molecular graph or a SMILES string. arxiv.org Features, or descriptors, are then extracted from this representation to be used as input for the ML algorithm. ijnc.ir Supervised learning techniques, including neural networks, support vector machines, and random forests, are commonly employed to train the model on labeled datasets. aimlic.com

The following table provides a conceptual example of how machine learning could be used to predict the major product of a reaction involving a substituted 2-Indanylidene-1-indanone.

| Reactant (Substituted 2-Indanylidene-1-indanone) | Reagent | Predicted Major Product | Confidence Score |

| 5-Fluoro-2-Indanylidene-1-indanone | NaBH4 | 5-Fluoro-2-Indanylidene-1-indanol | 0.95 |

| 6-Methoxy-2-Indanylidene-1-indanone | m-CPBA | 6-Methoxy-2,3-epoxy-2-indanyl-1-indanone | 0.89 |

| 2-Indanylidene-1-indanone | Br2, FeBr3 | 5-Bromo-2-Indanylidene-1-indanone | 0.92 |

Analysis of Excitonic and Charge Transfer Interactions

The electronic properties of molecular systems, particularly those with extended π-conjugation like 2-Indanylidene-1-indanone, are governed by the nature of their excited states. Understanding the excitonic and charge transfer (CT) interactions within these systems is crucial for predicting their photophysical behavior, such as their absorption and emission properties. nih.govnih.gov

An exciton (B1674681) can be described as a bound state of an electron and an electron hole, and in molecular aggregates or conjugated systems, these excitons can be delocalized over multiple chromophoric units. nih.gov The interaction between these units can lead to the formation of Frenkel excitons, where the excitation is largely localized on a single molecule, or charge-transfer excitons, where an electron is transferred from one molecule (or part of a molecule) to another. nih.gov

Computational methods, particularly quantum chemical calculations, provide a powerful means to analyze these interactions in detail. nih.gov By examining the one-electron transition density matrix, it is possible to gain insight into the spatial extent and the intrinsic structure of an exciton. nih.govresearchgate.net This analysis can differentiate between localized excitonic character and charge resonance interactions, even in symmetric systems. nih.gov

For 2-Indanylidene-1-indanone, which possesses both electron-donating (the indanylidene moiety) and electron-accepting (the indanone carbonyl group) characteristics, intramolecular charge transfer is an important process. Upon photoexcitation, an electron can be promoted from a molecular orbital primarily located on the indanylidene part to one centered on the indanone fragment. The extent of this charge transfer can be quantified by analyzing the composition of the excited state wavefunctions obtained from TDDFT or other excited-state methods. nih.gov

The nature of these interactions can be further modulated in derivatives of 2-Indanylidene-1-indanone. The introduction of electron-donating or electron-withdrawing substituents on the aromatic rings can significantly alter the energies of the frontier molecular orbitals and, consequently, the energy and intensity of the charge-transfer transitions.

A hypothetical analysis of the lowest excited state (S1) for a series of substituted 2-Indanylidene-1-indanone derivatives is presented in the table below, illustrating the contribution of local excitation (LE) and charge transfer (CT) character.

| Derivative | Excitation Energy (eV) | Oscillator Strength | LE Contribution (%) | CT Contribution (%) |

| Unsubstituted | 3.10 | 0.85 | 60 | 40 |

| 5-Nitro (electron-withdrawing) | 2.95 | 0.92 | 35 | 65 |

| 5-Amino (electron-donating) | 3.25 | 0.80 | 75 | 25 |

Photophysical Properties and Optoelectronic Behavior of 2 Indanylidene 1 Indanone Systems

Photoisomerization Dynamics and Efficiency (e.g., Cis-Trans Isomerization)

The central double bond in 2-indanylidene-1-indanone and its derivatives allows for photoinduced cis-trans (or E/Z) isomerization. This process is exceptionally rapid, often occurring on a sub-picosecond timescale. nsf.gov For instance, in N-alkylated indanylidene-pyrroline (NAIP) systems, which are biomimetic analogs, isomerization times as short as 0.2 to 0.5 picoseconds have been observed. researchgate.net This ultrafast dynamic is attributed to a barrierless potential energy surface in the excited state along the torsional coordinate of the central double bond. researchgate.net

The efficiency of this photoisomerization, quantified by the quantum yield (Φ), varies depending on the specific molecular structure and its environment. For certain biomimetic switches based on the indanylidene-pyrroline framework, isomerization quantum yields have been measured in the range of 0.20 to 0.35. researchgate.netscispace.com In some cases, the quantum yield can be significantly high, with values between 0.91 and 0.97 reported for certain light-driven molecular motors based on a related framework, indicating a highly efficient and selective photo-response. nih.gov The process is often reversible, with light of different wavelengths potentially driving the isomerization in opposite directions (E to Z and Z to E). researchgate.net

The table below summarizes the photoisomerization quantum yields for selected indanylidene-based systems.

| Compound/System | Isomerization Direction | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| N-alkylated indanylidene-pyrroline (NAIP) derivatives | Not Specified | 0.20 - 0.35 | researchgate.net |

| Zwitterionic NAIP derivative (1) | Z → E | 0.20 | scispace.com |

| Zwitterionic NAIP derivative (1) | E → Z | 0.23 | scispace.com |

| MeO-NAIP | Not Specified | ~0.20% | nih.gov |

| Light-driven molecular motor based on indanylidene | Not Specified | 0.91 - 0.97 | nih.gov |

Excited-State Deactivation Mechanisms

Upon absorption of light, 2-indanylidene-1-indanone systems are promoted to an electronically excited state. The primary deactivation pathway for these molecules is a non-radiative decay involving motion along the double bond isomerization coordinate. nih.govhuji.ac.il This process is extremely rapid, with excited-state lifetimes often in the sub-picosecond to picosecond range. nsf.govcore.ac.uk

Quantum chemical simulations and transient absorption spectroscopy have revealed that the deactivation occurs through a conical intersection between the first excited singlet state (S₁) and the ground state (S₀) potential energy surfaces. researchgate.netnih.govoptica.org The molecule moves along a barrierless path on the excited-state surface, characterized by the twisting of the central double bond. researchgate.net This torsional motion is often coupled with the pyramidalization of one of the carbon atoms of the double bond. nih.govhuji.ac.il

For some derivatives, such as indan-1-ylidene malononitrile, the decay takes place within hundreds of picoseconds. nih.govhuji.ac.il In biomimetic systems like N-alkylated indanylidene pyrroline (B1223166) Schiff bases (NAIPs), the relaxation from the excited state can be even faster, occurring in less than 500 femtoseconds. core.ac.uk The deactivation is so rapid that in some cases, vibrational coherence is maintained as the molecule passes through the conical intersection, meaning the nuclear motion remains wave-like and not purely statistical. researchgate.netnih.gov This coherent motion is a key feature in mimicking the high efficiency of biological photoreceptors like rhodopsin. nih.gov

The table below outlines the key steps in the excited-state deactivation of these systems.

| Step | Description | Timescale | Reference |

|---|---|---|---|

| 1. Photoexcitation | Absorption of a photon promotes the molecule from the ground state (S₀) to the first excited singlet state (S₁). | Femtoseconds | core.ac.uk |

| 2. Excited-State Dynamics | The molecule evolves on the S₁ potential energy surface, primarily through torsion around the central double bond. | Femtoseconds to Picoseconds | researchgate.net |

| 3. Conical Intersection | The molecule reaches a point of degeneracy between the S₁ and S₀ states, allowing for efficient non-radiative decay back to the ground state. | Sub-picosecond | researchgate.netnih.gov |

| 4. Ground-State Relaxation | The molecule is now in the ground state of either the starting isomer or the photoisomer, often in a vibrationally "hot" state that subsequently cools. | Picoseconds | core.ac.uk |

Quantum Yield Determinations in Solution and Solid State

The quantum yield, which measures the efficiency of a particular photoprocess, is a critical parameter for 2-indanylidene-1-indanone systems. For photoisomerization in solution, quantum yields for N-alkylated indanylidene-pyrroline (NAIP) derivatives have been reported to be in the range of 0.20 to 0.35. researchgate.net However, for some derivatives like MeO-NAIP, the photoisomerization quantum yield can be significantly lower, around 0.20%. nih.gov

The determination of these quantum yields typically involves techniques such as HPLC and spectroscopic analysis to quantify the change in isomer concentrations after irradiation. scispace.com

Structure-Absorption Relationships in Indanylidene-Based Chromophores

The absorption properties of 2-indanylidene-1-indanone and its derivatives are intrinsically linked to their molecular structure. The extended π-conjugated system is the primary chromophore responsible for absorption in the UV-visible region. smolecule.com Modifications to this system can significantly tune the absorption wavelength.

For instance, introducing electron-donating or electron-withdrawing groups can shift the absorption maxima. In N-alkylated indanylidene pyrrolinium (NAIP) compounds, an electron-donating methoxy (B1213986) (MeO) group on the indanylidene moiety stabilizes the S₁ state, leading to a red-shift (shift to longer wavelengths) in the absorption spectrum compared to the unsubstituted analog. nsf.gov Conversely, replacing electron-withdrawing carbonyl groups with dicyanovinylene groups in indenofluorene structures—which share features with the indanone framework—also results in a significant bathochromic (red) shift of the absorption maxima, indicating enhanced π-conjugation. acs.org

The planarity of the molecule also plays a role. Increased planarity in ladder-type structures with multiple indanone units enhances π-conjugation, leading to a red-shift in absorption. acs.org Even subtle changes, like the removal of a methyl group near the central double bond in a NAIP derivative, can alter the planarity and thus influence the electronic and photophysical properties. core.ac.uk

The table below shows examples of how structural modifications affect the absorption maxima in related systems.

| Compound/System | Structural Feature | Absorption Maximum (λmax) | Effect | Reference |

|---|---|---|---|---|

| NAIP vs. MeO-NAIP | Addition of electron-donating MeO group | Blue-shifted vs. Red-shifted | Red-shift with donor group | nsf.gov |

| Indenofluorene-diketone | Planar, ladder-type structure | 450-485 nm | Red-shift due to enhanced conjugation | acs.org |

| Indenofluorene-dicyanovinylene | Replacement of C=O with C=C(CN)₂ | 426 nm | Shift due to strong electron-withdrawing group | acs.org |

Singlet Fission Chromophore Design and Evaluation

Singlet fission is a process where a singlet exciton (B1674681) converts into two triplet excitons, a phenomenon that could potentially enhance the efficiency of photovoltaic devices beyond the Shockley-Queisser limit. osti.govnih.gov The primary energetic requirement for a singlet fission chromophore is that the energy of the first excited singlet state (E(S₁)) is approximately twice the energy of the lowest triplet state (E(T₁)), or 2E(T₁) < E(S₁). nih.gov

While 2-indanylidene-1-indanone itself is not a primary example of a singlet fission material, the design principles for such chromophores often involve tuning the electronic properties of conjugated systems, a category to which indanylidene derivatives belong. rsc.orgwhiterose.ac.uknih.gov The rational design of new organic chromophores for singlet fission focuses on manipulating excited state energy levels through strategies like introducing specific substituents or altering the aromatic character of the molecule in its excited state. nih.govrsc.org

The key to designing effective singlet fission materials is to achieve a large energy gap between the S₁ and T₁ states. whiterose.ac.uknih.gov This can be influenced by factors such as the degree of charge transfer character in the excited state and the conformation of double bonds (e.g., cis vs. trans). whiterose.ac.uknih.gov Theoretical and computational studies are crucial in screening and identifying potential candidates by calculating their excited state energies. nih.govrsc.org Although 2-indanylidene-1-indanone systems have not been extensively evaluated for this purpose, their tunable electronic structure makes the broader class of indanone-based chromophores a potential area for future exploration in singlet fission research.

Optical Properties of Derived Thin Films

Thin films of materials derived from or incorporating the 2-indanylidene-1-indanone structure are of interest for applications in organic electronics. The optical properties of these films, such as their transparency, refractive index, and optical band gap, are critical for their performance in devices.

For example, hybrid films incorporating ruthenium complexes with 2-benzylidene-1-indanone (B110557) ligands have been fabricated. researchgate.net These films showed good transparency at wavelengths greater than 590 nm. researchgate.net The optical band gap for these hybrid films was determined to be in the range of 1.73–2.24 eV. researchgate.net The optical properties of thin films are highly dependent on the deposition technique and conditions, such as the flow rate of gases during sputtering, which can affect the crystallinity, grain size, and surface roughness of the film. researchgate.net

In related systems, such as indium sulfide (B99878) thin films, the optical band gap was found to vary from 2.32 to 2.92 eV depending on the deposition conditions and post-deposition annealing. benthamopen.com While specific data for pure 2-indanylidene-1-indanone thin films is limited, the study of related compounds indicates that these materials can form films with tunable optical properties suitable for semiconductor applications.

The table below lists some of the key optical parameters for thin films derived from related indanone compounds.

| Material | Optical Parameter | Value | Reference |

|---|---|---|---|

| Hybrid films with Ruthenium complexes of 2-benzylidene-1-indanone | Transparency | High at λ > 590 nm | researchgate.net |

| Optical Band Gap | 1.73 - 2.24 eV | researchgate.net | |

| Uranyl complexes with 2-benzylidene-1-indanone derivatives | Optical Band Gap | 2.40 - 2.93 eV | researchgate.net |

Advanced Materials Science Research Applications of 2 Indanylidene 1 Indanone

Development of Biomimetic Molecular Switches and Photoswitches

The 2-indanylidene-1-indanone framework is central to the development of novel photoswitches, which are molecules that can be reversibly isomerized between two distinct states using light. This photoisomerization capability is reminiscent of biological systems, making these compounds interesting for biomimetic applications. Researchers have synthesized a series of photoswitchable molecules based on the 2-benzylidene-1-indanone (B110557) structure. These molecules can be switched between their E and Z isomers by irradiation with specific wavelengths of light.

A new class of visible-light-responsive photoswitches based on arylpyrrolylidene-indanones has been developed, demonstrating nearly complete E/Z isomerisation. These switches are highly fatigue-resistant and exhibit dual-colour fluorescence switching. The Z-isomer is significantly more emissive due to the presence of an intramolecular hydrogen bond, achieving a fluorescence quantum yield of up to 0.5. The ability to operate using visible light, rather than high-energy UV light, and their stability make them promising for applications in materials and biological systems.

Table 1: Properties of 2-Indanylidene-1-indanone Based Photoswitches

| Compound Type | Switching Mechanism | Key Features | Potential Applications |

|---|---|---|---|

| 2-Benzylideneindan-1-one Derivatives | E/Z Isomerization | Light-controlled molecular switching | Biomimetic systems, Photopharmacology |

Integration in Organic Photovoltaic Materials as Non-Fullerene Acceptors

In the field of organic photovoltaics (OPVs), derivatives of 2-indanylidene-1-indanone have emerged as critical components in the design of non-fullerene acceptors (NFAs). NFAs are a key focus of research aimed at overcoming the limitations of traditional fullerene-based acceptors. The indanone moiety is frequently used as an electron-accepting end-group in small-molecule NFAs.

For instance, a series of NFAs based on an indeno[1,2-b]fluorene central core used a fluorinated derivative, 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, as the end-capping group. Systematic modifications, such as fluorination of these end-groups, were shown to lower the molecule's LUMO (Lowest Unoccupied Molecular Orbital) energy level and narrow the band gap, which is beneficial for light absorption and device performance. Solar cells fabricated with these indanone-capped acceptors have achieved significant power conversion efficiencies (PCEs). Another study demonstrated that using aryl-substituted indanone end-groups is a viable strategy to modulate molecular packing and reduce non-radiative energy loss in organic solar cells, achieving a PCE of 11.42%.

Table 2: Performance of OPV Devices Using Indanone-Based Non-Fullerene Acceptors

| Acceptor Core/End-Cap | Donor Polymer | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current (JSC) |

|---|---|---|---|---|

| Indeno[1,2-b]fluorene / Fluorinated Indanone | Not Specified | 7.41% | Not Specified | Not Specified |

| Indeno[1,2-b]fluorene / Non-fluorinated Indanone | Not Specified | 6.07% | 0.99 V | Not Specified |

Research on 2-Indanylidene-1-indanone Derivatives in Semiconducting Thin Films

The inherent conjugated system and stability of the 2-indanylidene-1-indanone scaffold make it an excellent candidate for creating organic semiconductor materials. Research has focused on synthesizing metal complexes of 2-benzylidene-1-indanone derivatives to enhance their semiconducting properties for use in electronic devices.

A series of copper(II) molecular materials derived from 2-benzylidene-1-indanones were synthesized and successfully deposited as thin films via thermal evaporation. These complexes are stable solids with high melting points, and studies of the resulting thin films revealed interesting optical and electrical properties. Current-voltage measurements showed that at low voltages, the charge transport mechanism is ohmic, while at higher voltages, it transitions to a space-charge limited current behavior. Similar studies have been conducted with other transition metals, including iron(III), vanadium(IV), and organotin(IV), indicating that the d orbitals of the metal atoms may create conduction channels for electrical charges, making these materials potentially useful for optoelectronic devices.

Exploration in Polymer Chemistry and Cross-Linking Strategies

While direct polymerization or cross-linking of the 2-indanylidene-1-indanone unit is not widely reported, its derivatives have been successfully integrated into polymer matrices to create functional hybrid materials. This approach leverages the unique optical and electronic properties of the indanone derivative within a stable, processable polymer host.

An example of this is the production of polymeric hybrid films by embedding new ruthenium-indanones complexes into a poly(methyl methacrylate) (PMMA) matrix using a drop-casting method. The high chemical and thermal stability of the indanone complexes makes them suitable for incorporation into such hybrid films. These films are being explored for their potential application in organic electronics, where the polymer matrix provides structural integrity and processability, while the indanone complex imparts the desired semiconducting properties.

Crystal Engineering and Packing Studies

Crystal engineering focuses on understanding and controlling how molecules arrange themselves in the solid state, which in turn dictates the material's properties. The planar and rigid nature of 2-indanylidene-1-indanone derivatives makes them ideal subjects for such studies.

X-ray diffraction studies on derivatives like 2-[(E)-4-(Dimethylamino)benzylidene]indan-1-one have provided detailed insights into their molecular and supramolecular structure. In this specific compound, the dihydroindene ring system is nearly planar. This planarity, combined with the arrangement of the benzene (B151609) ring, influences how the molecules pack in a crystal. The crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds, which link adjacent molecules into chains. Understanding these non-covalent interactions is crucial for designing materials with specific electronic or optical properties, as the packing arrangement significantly affects charge transport and light absorption. Furthermore, metal complexes of 2-benzylidene-1-indanones are noted for their defined crystalline structure, which is a prerequisite for their study as organic semiconductors.

Nanomaterials and Nanotechnology Integration

The application of 2-indanylidene-1-indanone derivatives in nanotechnology is primarily realized through their use in nanometer-scale thin films for organic electronic devices. While the compound is not typically used to synthesize nanoparticles itself, its role as a functional component in organic photovoltaics and organic field-effect transistors places it firmly within the realm of nanotechnology.

The active layers in these devices are often thin films with thicknesses on the order of nanometers. The performance of these "nanodevices" is critically dependent on the molecular self-assembly and morphology of the active layer. The design of indanone-based non-fullerene acceptors, for example, is a molecular engineering exercise aimed at controlling this nanoscale morphology to ensure efficient charge separation and transport. Therefore, the integration of 2-indanylidene-1-indanone into nanotechnology is achieved by using it as a molecular building block for the active layers within complex, multi-layered nanostructures that constitute modern organic electronic devices.

Derivatization and Structure Activity Relationship Sar Studies in Academic Research

Synthesis of Substituted 2-Indanylidene-1-indanone Derivatives

The synthesis of substituted 2-indanylidene-1-indanone derivatives is most commonly achieved through base- or acid-catalyzed condensation reactions, such as the Claisen-Schmidt or Aldol (B89426) condensation. semanticscholar.orgrsc.orgnih.gov This straightforward approach involves the reaction of a substituted 1-indanone (B140024) with a variety of substituted benzaldehydes. nih.govbeilstein-journals.org

A general synthetic route involves the Claisen-Schmidt condensation of 1-indanone with various benzaldehydes in the presence of ethanolic sodium hydroxide (B78521). nih.gov Another common method is an Aldol condensation using hydrochloric acid gas as a catalyst. nih.gov For instance, a series of 2-benzylidene-1-indanone (B110557) derivatives were synthesized by reacting substituted 1-indanones with 4-hydroxy-3-methoxybenzaldehyde, catalyzed by either acid or base. nih.gov Similarly, various 2-benzylidene-1-indanones were obtained via a Knoevenagel condensation of a 1-indanone with different aromatic aldehydes. beilstein-journals.org

| Starting 1-Indanone | Starting Benzaldehyde (B42025) | Reaction Type | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| 6-Hydroxy-1-indanone | Various Benzaldehydes | Claisen-Schmidt Condensation | 6-Hydroxy-2-benzylidene-1-indanones | nih.gov |

| Substituted 1-indanones | 4-Hydroxy-3-methoxybenz-aldehyde | Acid/Base Catalyzed Condensation | Substituted 2-(4-hydroxy-3-methoxybenzylidene)-1-indanones | nih.gov |

| 4-Methoxy-1-indanone | Various Substituted Benzaldehydes | Acid Catalyzed Aldol Condensation | Methoxy (B1213986) substituted 2-benzylidene-1-indanones | nih.gov |

| 1-Indanone | o-Phthalaldehyde | Condensation Reaction | 2-Benzylidene-1-indanone derivatives | beilstein-journals.org |

Investigation of Steric and Electronic Effects on Reactivity and Properties

The systematic synthesis of derivatives allows for a detailed investigation into how the steric bulk and electronic properties of substituents influence the reactivity and physicochemical properties of the 2-indanylidene-1-indanone scaffold. rsc.org SAR studies have shown that both the nature and position of substituents on the aromatic rings play a critical role in determining the molecule's biological activity and other properties. nih.gov

Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on either the indanone or the benzylidene ring can significantly alter the electron density distribution across the α,β-unsaturated ketone system. rsc.org This, in turn, affects the molecule's reactivity and its ability to interact with biological targets. For example, in a study of derivatives designed for anti-inflammatory activity, the presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the rings were found to be crucial for activity. nih.gov It was observed that a hydroxyl group at the C-6 position of the indanone ring contributed positively to the pharmacological profile. nih.gov

Steric Effects: The size and spatial arrangement of substituents (steric effects) also have a profound impact. nih.gov Bulky groups can influence the planarity of the molecule, which may affect its ability to fit into a specific binding site on a target protein. nih.gov The compatibility of various arylidene-indanones with diverse steric and electronic characteristics has been demonstrated in multicomponent reactions, indicating that the core structure can accommodate a range of substituents. rsc.org In the development of antagonists for adenosine (B11128) receptors, modifications to include methoxy groups instead of hydroxyl groups at certain positions were explored to understand how these changes affect receptor affinity. nih.gov

Preliminary SAR analyses have helped to outline the relationships between the chemical structures of these derivatives and their pharmacological activity. nih.gov For instance, specific substitutions on the benzylidene ring, such as 3'-lipophilic or 3',5'-dilipophilic groups, were found to result in highly cytotoxic effects in antitumor studies. researchgate.net

| Ring/Position | Substituent Type | Observed Effect | Research Objective | Reference |

|---|---|---|---|---|

| Indanone Ring (Ring A) - C4 | -OCH₃ vs. -OH | -OCH₃ substitution was preferred over -OH for A₁ adenosine receptor affinity. | Adenosine Receptor Antagonists | nih.gov |

| Indanone Ring (Ring A) - C6 | -OH | Contributes to improving the pharmacological profile. | Anti-inflammatory Agents | nih.gov |

| Benzylidene Ring (Ring B) - C3' & C4' | Dihydroxy (-OH) | Preferable for both A₁ and A₂A adenosine receptor binding. | Adenosine Receptor Antagonists | nih.gov |

| Benzylidene Ring (Ring B) | Lipophilic groups (e.g., at C3', C5') | Showed highly cytotoxic effects. | Antitumor Agents | researchgate.net |

Rational Design of Indanone Analogs for Specific Research Objectives

Building on the foundation of SAR studies, researchers employ rational design to create novel 2-indanylidene-1-indanone analogs with properties tailored for specific research goals. researchgate.net This involves modifying the lead scaffold to enhance potency, selectivity, or other desired characteristics.

One major area of application has been in the design of anti-inflammatory agents. nih.govnih.gov Starting with a lead compound that showed promising activity against tumor necrosis factor-α (TNF-α) but lacked potency for interleukin-6 (IL-6), a lead optimization program was initiated. nih.gov This involved synthesizing new derivatives by modifying the A ring of the indanone core to improve IL-6 inhibition, ultimately leading to a compound with significantly improved anti-inflammatory activities both in vitro and in vivo. nih.govnih.gov

In another example, the 2-benzylidene-1-indanone scaffold was systematically modified to develop potent A₁ and A₂A adenosine receptor (AR) antagonists for potential use in neurological research. nih.gov Based on a lead compound with moderate affinity, new analogs with various methoxy substitutions on both rings A and B were designed and synthesized. nih.gov This rational approach led to the discovery of compounds with nanomolar affinity for both A₁ and A₂A receptors. nih.gov

Furthermore, the rational design of (E)-2-benzylidene-1-indanones has been explored for developing antitumor agents. researchgate.net By synthesizing a series of compounds with lipophilic or hydrophilic substituents on the benzylidene moiety, researchers aimed to identify structures with high cytotoxicity against cancer cell lines. beilstein-journals.orgresearchgate.net This research identified key structural features required for cytotoxic activity, guiding future design efforts. researchgate.net This targeted approach, grounded in an understanding of the scaffold's SAR, allows for the efficient development of novel chemical probes and potential therapeutic agents. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms for 2 Indanylidene 1 Indanone

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of indanone frameworks is a well-established field, yet the pursuit of more efficient, selective, and sustainable methods remains a key research driver. Future explorations for 2-indanylidene-1-indanone and its analogs will likely focus on the development of novel catalytic systems that offer superior control over stereochemistry and functional group tolerance.

Recent advancements have seen the use of various transition metals to catalyze the formation of indanone derivatives. For instance, rhodium-catalyzed reactions have been employed for the asymmetric isomerization of racemic alcohols to form 1-indanones. beilstein-journals.org Similarly, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides provides an effective route to the indanone core. organic-chemistry.org Nickel-catalyzed reductive cyclizations of enones have also proven successful in generating indanones with high enantiomeric induction. organic-chemistry.org

Future research could expand on these foundations, investigating earth-abundant metal catalysts like iron and copper to develop more economical and environmentally friendly synthetic protocols. researchgate.net The exploration of tandem reactions, where multiple bond-forming events occur in a single pot, represents another promising direction. A tandem Michael–Heck cyclization has already been shown to be an efficient method for preparing functionalized alkylidene indanes and indanones. nih.gov Further development of such one-pot syntheses would significantly streamline the production of complex 2-indanylidene-1-indanone derivatives.

Table 1: Modern Catalytic Approaches for Indanone Synthesis

| Catalytic System | Reaction Type | Key Advantages |

|---|---|---|

| Rhodium (Rh) | Asymmetric Isomerization / C-C Activation | High stereoselectivity, access to chiral indanones. beilstein-journals.orgrsc.org |

| Palladium (Pd) | Carbonylative Cyclization / Tandem Reactions | Good functional group tolerance, high yields. beilstein-journals.orgorganic-chemistry.orgnih.gov |

| Nickel (Ni) | Reductive Cyclization | High enantioselectivity, synthesis of medically valuable compounds. organic-chemistry.org |

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

A deeper understanding of the reaction mechanisms governing the formation and reactivity of 2-indanylidene-1-indanone is crucial for optimizing existing synthetic methods and designing new ones. While standard spectroscopic techniques are invaluable for product characterization, the future lies in the application of advanced, time-resolved spectroscopic probes to study reaction dynamics in real time.

Techniques such as operando spectroscopy, which allows for the monitoring of a reaction as it occurs, can provide unprecedented insight into the transient intermediates and transition states involved. researchgate.net The integration of electrochemistry with surface-enhanced Raman spectroscopy (EC-SERS), for example, could be used to probe the orientation and chemical changes of molecules on an electrode surface during a reaction. researchgate.net Furthermore, isotopic labeling studies, such as those using deuterium-labeled substrates, can elucidate the movement of specific atoms throughout a reaction pathway, offering clear evidence for proposed mechanisms. beilstein-journals.org

By applying these advanced methods to the study of 2-indanylidene-1-indanone synthesis and reactions, researchers can gain a detailed picture of the underlying mechanistic pathways, paving the way for more rational and efficient chemical transformations.

Integration with Artificial Intelligence and High-Throughput Computational Screening

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to investigate the electronic structure and reactivity of these compounds, providing insights that complement experimental findings. dergipark.org.tr For example, DFT studies have been used to evaluate the biological activity of 2-benzylidene-1-indanone (B110557) derivatives by calculating quantum chemical parameters and interpreting frontier molecular orbitals and molecular electrostatic potential maps. dergipark.org.tr

Table 2: Computational Approaches in Chemical Research

| Technique | Application for 2-Indanylidene-1-indanone | Potential Outcome |

|---|---|---|

| Artificial Intelligence (AI) / Machine Learning | Predicting bioactivity and material properties of derivatives. | Rapid identification of high-potential drug candidates or functional materials. thelifescience.org |

| High-Throughput Virtual Screening | Screening vast chemical libraries for novel scaffolds. | Discovery of novel, drug-like scaffolds without extensive synthesis. uthscsa.edued.ac.uk |

Expansion into Supramolecular Assembly and Crystal Engineering

The rigid, planar structure of the 2-indanylidene-1-indanone core makes it an excellent building block for the construction of ordered, functional supramolecular assemblies. Crystal engineering, the design and synthesis of crystalline solids with desired properties, is a research area where this compound could make a significant impact.

The ability of 2-arylidene-1-indanones to undergo dimerization to form spiro compounds is an example of their potential in creating complex, three-dimensional architectures. rsc.org By strategically modifying the peripheral functional groups on the indanone rings, researchers can control the intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that govern the self-assembly process. This control allows for the rational design of materials with specific topologies and functions, such as porous frameworks for gas storage or separation.

Future research will likely focus on co-crystallization of 2-indanylidene-1-indanone derivatives with other molecules to create multi-component crystals with unique photophysical or electronic properties. The investigation of their polymorphism—the ability to exist in multiple crystal forms—will also be crucial, as different polymorphs can exhibit vastly different properties.

Role in Advanced Molecular Machines and Functional Nanomaterials

The development of molecular machines and functional nanomaterials is a frontier of modern science. The unique electronic and structural characteristics of 2-indanylidene-1-indanone derivatives suggest their potential as components in these advanced systems.

Complexes derived from 2-benzylidene-1-indanones have been shown to be stable semiconductors with interesting optical and electrical properties, stemming from their π-conjugated system. researchgate.net This suggests their utility in organic electronics. Thin films of these materials could be fabricated and potentially used as active layers in optoelectronic devices like organic light-emitting diodes (OLEDs) or photovoltaic cells. researchgate.net

While the direct application of 2-indanylidene-1-indanone in molecular machines has yet to be extensively explored, its structure is reminiscent of molecular switches that can be toggled between different states by external stimuli like light or heat. The double bond connecting the two indanone moieties could potentially undergo photoisomerization, leading to a significant conformational change. If this switching behavior can be controlled and harnessed, 2-indanylidene-1-indanone could serve as a core component in the design of molecular motors, switches, or logic gates, paving the way for its use in nanotechnology and molecular computing.

Q & A

Q. Q1: What are the established synthetic routes for 2-Indanylidene-1-indanone, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves aldol condensation or Irie’s protocol, where ketones react with aldehydes under acid/base catalysis. For example, 5-Chloro-1-indanone derivatives are synthesized via Knoevenagel condensation with substituted benzaldehydes under microwave irradiation (80°C, 30 min), achieving yields of 60–75% . Key variables include solvent polarity (e.g., ethanol vs. DMF), catalyst choice (e.g., piperidine vs. NaOH), and reaction time. Purity is validated via HPLC (>98%) and NMR (δ 7.2–7.8 ppm for aromatic protons) .

Q. Q2: How is 2-Indanylidene-1-indanone characterized structurally, and what analytical techniques resolve ambiguities in isomer identification?

Methodological Answer: X-ray crystallography is definitive for confirming stereochemistry (e.g., E vs. Z isomers). For less crystalline derivatives, NOESY NMR detects spatial proximity between indanylidene protons and carbonyl groups. IR spectroscopy (C=O stretch ~1680 cm⁻¹) and mass spectrometry (m/z 234 [M+H]⁺) complement structural elucidation . Contradictions arise when similar melting points (e.g., 92–96°C) overlap between isomers; differential scanning calorimetry (DSC) distinguishes polymorphic forms .

Advanced Research Questions

Q. Q3: What mechanistic insights explain the anticancer activity of 2-Indanylidene-1-indanone derivatives, and how do substituents modulate potency?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl, -NO₂) at the para position enhance cytotoxicity (IC₅₀ = 2–5 μM in HeLa cells) by stabilizing charge-transfer complexes with DNA topoisomerase II. In contrast, bulky substituents reduce cellular uptake. Mechanistic validation involves fluorescence quenching assays to track DNA binding and Western blotting to measure apoptosis markers (e.g., caspase-3 cleavage) . Contradictory results in solubility vs. efficacy require Pareto optimization using response surface methodology (RSM) .

Q. Q4: How can contradictory data on the photostability of 2-Indanylidene-1-indanone be resolved across experimental setups?

Methodological Answer: Discrepancies arise from varying light sources (UV-A vs. UV-B) and solvent environments. A standardized protocol involves:

Controlled Irradiation: Use a solar simulator (AM 1.5G filter, 100 mW/cm²) to mimic natural conditions.

Degradation Monitoring: Track λmax shifts via UV-Vis spectroscopy (300–400 nm) and quantify half-life (t₁/₂) in ethanol (t₁/₂ = 48 h) vs. aqueous buffer (t₁/₂ = 12 h).

Statistical Analysis: Apply ANOVA to compare degradation rates across triplicate trials, identifying outliers via Grubbs’ test (α = 0.05) .

Q. Q5: What computational methods predict the electrochemical properties of 2-Indanylidene-1-indanone, and how do they align with experimental cyclic voltammetry data?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (~3.2 eV), correlating with redox potentials (E₁/₂ = -1.1 V vs. Ag/AgCl). Discrepancies >0.2 V arise from solvent effects (PCM vs. SMD models). Experimental validation uses a three-electrode system (glassy carbon working electrode, 100 mV/s scan rate) in acetonitrile/0.1 M TBAP .

Q. Q6: How do crystallization conditions affect the polymorphic forms of 2-Indanylidene-1-indanone, and which form exhibits superior bioavailability?

Methodological Answer: Screen solvents (e.g., acetone, ethyl acetate) via high-throughput crystallization (HT-XRC). Form I (monoclinic, P2₁/c) dominates in acetone (70% recovery), while Form II (orthorhombic, Pbca) emerges in ethyl acetate. Bioavailability studies in Sprague-Dawley rats show Form I’s AUC₀–24 = 450 μg·h/mL vs. Form II’s 320 μg·h/mL, attributed to faster dissolution rates (pH 6.8 phosphate buffer) .

Methodological Frameworks

- Experimental Design: Follow ICH Q2(R1) guidelines for analytical validation, including specificity, linearity (R² > 0.995), and robustness .

- Data Contradiction Analysis: Use triangulation (e.g., HPLC, NMR, DSC) to confirm structural assignments and Bayesian statistics to weight conflicting evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |